tertiapin-Q

描述

Tertiapin-Q is a high-affinity blocker for inward-rectifier K+ channels . It is a stable derivative of the bee venom toxin tertiapin . Tertiapin-Q binds to ROMK1 (Kir 1.1) and GIRK1/4 (Kir 3.1/3.4) channels with high affinity . It is an oxidation-resistant mutant of the wild-type tertiapin where Methionine 13 has been replaced by a Glutamine .

Synthesis Analysis

Tertiapin-Q is a derivative of honey bee toxin tertiapin . Its methionine residue is replaced with a glutamine residue to make it nonoxidizable by air . More details about its synthesis can be found in the paper titled "Mechanisms of Inward-Rectifier K+ Channel Inhibition by Tertiapin-Q" .Molecular Structure Analysis

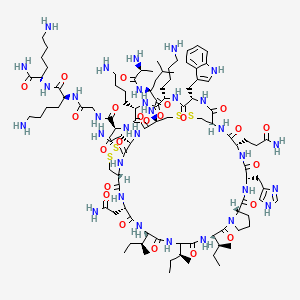

The molecular formula of Tertiapin-Q is C100H163N31O23S4 . Its molecular weight is 2295.8 g/mol . The solution structure of tertiapin, a 21-residue bee venom peptide, has been characterized by circular dichroism (CD), two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and distance geometry .Chemical Reactions Analysis

Details about the chemical reactions involving Tertiapin-Q can be found in the paper titled "Titration of Tertiapin-Q Inhibition of ROMK1 Channels by Extracellular…" .Physical And Chemical Properties Analysis

Tertiapin-Q has a molecular weight of 2295.8 g/mol . More details about its physical and chemical properties can be found on the PubChem page and the Tocris Bioscience page .科学研究应用

Inhibition of G Protein-Gated K+ Channels

Tertiapin-Q has been found to inhibit G protein-gated K+ channels, which can rescue sinus node dysfunction and atrioventricular conduction in mouse models of primary bradycardia . This suggests that Tertiapin-Q could potentially be used in the treatment of heart conditions related to sinus node dysfunction .

Improvement of Heart Rate

Tertiapin-Q has been shown to significantly improve the heart rate of certain genetically modified mouse strains . This indicates that Tertiapin-Q could potentially be used in therapies aimed at managing heart rate.

Improvement of Atrioventricular Conduction

In addition to improving heart rate, Tertiapin-Q has also been found to improve atrioventricular conduction in certain mouse models . This suggests that Tertiapin-Q could potentially be used in the treatment of conditions related to atrioventricular conduction.

Blocking of Recombinant and Native Large Conductance K+ Channels

Tertiapin-Q has been found to block recombinant and native large conductance K+ channels in a use-dependent manner . This suggests that Tertiapin-Q could potentially be used in the study of these channels and in the development of therapies that target them.

Inhibition of Specific Types of Kir and Voltage-Dependent Ca2+ -Activated K+ Channels

Tertiapin-Q has been found to inhibit specific types of Kir and voltage-dependent Ca2+ -activated K+ channels . This suggests that Tertiapin-Q could potentially be used in the study of these channels and in the development of therapies that target them.

Potential Applications in Pain Physiology and Therapy

The ability of Tertiapin-Q to inhibit specific types of Kir and voltage-dependent Ca2+ -activated K+ channels at the nanomolar range via different mechanisms may have implications in pain physiology and therapy .

作用机制

Target of Action

Tertiapin-Q is a high-affinity blocker for inward-rectifier potassium channels . It binds to ROMK1 (Kir 1.1) and GIRK1/4 (Kir 3.1/3.4) channels with high affinity . These channels are integral components of neuronal activity, contributing to the maintenance of the resting potential, the duration of the action potential, and neuronal excitability .

Mode of Action

Tertiapin-Q interacts with its targets by binding specifically to different subunits of the inward rectifier potassium channel . It induces a dose-dependent block of the potassium current . It is thought that Tertiapin-Q binds to the Kir channel with its α-helix situated at the C-terminal of the peptide, thereby blocking the channel .

Biochemical Pathways

The primary biochemical pathway affected by Tertiapin-Q involves G-protein–gated inwardly rectifying potassium (GIRK) channels . These channels are inhibited by μ-opioid receptors (MORs), which are G-protein–coupled receptors . The inhibition of GIRK channels contributes to the modulation of respiratory depression by MORs .

Pharmacokinetics

It is known that tertiapin-q is a stable derivative of the bee venom toxin tertiapin , suggesting that it may have similar ADME properties

Result of Action

The primary result of Tertiapin-Q’s action is the modulation of heart rate and atrioventricular conduction . In mouse models of primary bradycardia, Tertiapin-Q significantly improved heart rate . It also improved cardiac conduction . In addition, Tertiapin-Q contributes to the modulation of respiratory depression by MORs .

安全和危害

Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .

未来方向

Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .

属性

IUPAC Name |

(1R,4S,7S,10S,16S,22S,25S,28R,33R,36S,39S,42S,49R,52S)-36,39-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-25,52-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-49-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-7-(1H-imidazol-4-ylmethyl)-42-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,35,38,41,44,50,53-tetradecaoxo-30,31,46,47-tetrathia-2,5,8,14,17,20,23,26,34,37,40,43,51,54-tetradecazatricyclo[26.16.10.010,14]tetrapentacontane-33-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H163N31O23S4/c1-10-52(6)79-98(152)129-80(53(7)11-2)99(153)130-81(54(8)12-3)100(154)131-37-23-30-74(131)97(151)123-67(40-57-44-110-50-113-57)91(145)118-64(31-32-75(106)132)88(142)125-71-47-157-158-48-72(126-89(143)65(38-51(4)5)119-83(137)55(9)105)95(149)121-68(41-76(107)133)92(146)127-73(96(150)122-69(42-77(108)134)93(147)128-79)49-156-155-46-70(84(138)112-45-78(135)114-61(27-16-20-34-102)85(139)115-60(82(109)136)26-15-19-33-101)124-87(141)63(29-18-22-36-104)116-86(140)62(28-17-21-35-103)117-90(144)66(120-94(71)148)39-56-43-111-59-25-14-13-24-58(56)59/h13-14,24-25,43-44,50-55,60-74,79-81,111H,10-12,15-23,26-42,45-49,101-105H2,1-9H3,(H2,106,132)(H2,107,133)(H2,108,134)(H2,109,136)(H,110,113)(H,112,138)(H,114,135)(H,115,139)(H,116,140)(H,117,144)(H,118,145)(H,119,137)(H,120,148)(H,121,149)(H,122,150)(H,123,151)(H,124,141)(H,125,142)(H,126,143)(H,127,146)(H,128,147)(H,129,152)(H,130,153)/t52-,53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80?,81-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOKDEHVCCTTJF-VJPNZKQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H163N31O23S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tertiapin-Q | |

Q & A

Q1: What is the primary molecular target of tertiapin-Q?

A1: Tertiapin-Q primarily targets inward-rectifier potassium (Kir) channels, particularly the ROMK1 (Kir1.1) and GIRK (Kir3) channel subfamilies. [, , , ]

Q2: How does tertiapin-Q interact with its target channels?

A2: Tertiapin-Q inhibits Kir channels by binding to their external vestibule, effectively blocking the pore through which potassium ions flow. [, ] This binding involves the alpha-helical domain of tertiapin-Q, with histidine 12 playing a crucial role in pore blockage. [] The interaction is a bimolecular reaction, meaning one tertiapin-Q molecule binds to one channel. []

Q3: What are the downstream effects of tertiapin-Q binding to Kir channels?

A3: By blocking Kir channels, tertiapin-Q prevents the outward flow of potassium ions. This inhibition leads to membrane depolarization, increased neuronal excitability, and altered cellular signaling. [, , , ] For instance, tertiapin-Q blocks the action potential after hyperpolarization (AHP) and increases action potential duration in dorsal root ganglion (DRG) neurons. [] In the heart, it can suppress atrial tachyarrhythmias. []

Q4: What is the molecular formula and weight of tertiapin-Q?

A4: The research articles provided do not explicitly state the molecular formula and weight of tertiapin-Q.

Q5: What structural features distinguish tertiapin-Q from its parent compound, tertiapin?

A5: Tertiapin-Q is an oxidation-resistant mutant of tertiapin, where the methionine residue is replaced with a glutamine residue. This substitution enhances its stability without significantly altering its binding affinity for ROMK1 and GIRK1/4 channels. []

Q6: How does the structure of tertiapin-Q contribute to its selectivity for certain Kir channels?

A6: Computational modeling studies suggest that the unique structure of the rKir1.1 channel vestibule, particularly the hydrophobic protrusions formed by Phe146 and Phe148, allows a precise interaction with tertiapin-Q, while potentially hindering the binding of other classical animal toxins. []

Q7: How do modifications to the tertiapin-Q structure affect its activity?

A7: Modifications to the tertiapin-Q structure can significantly impact its channel-blocking activity and binding affinity. For example:

- Replacing histidine 12 with alanine reduces the binding affinity for ROMK1. []

- Replacing histidine 12 with lysine (tertiapin-KQ) enhances binding affinity for ROMK1 and minimizes pH sensitivity. []

- A single amino acid mutation can increase tertiapin-Q’s binding affinity for Kir2.1 by five orders of magnitude. []

Q8: What is the role of tertiapin-Q in studying the physiological functions of Kir channels?

A8: Tertiapin-Q has proven to be a valuable tool for investigating the physiological roles of Kir channels in various tissues and systems, including:

- Heart: Investigating the contribution of Kir channels to atrial tachycardia remodeling and contractile dysfunction. [, ]

- Kidney: Examining the role of Kir channels in regulating renal vascular tone, potassium excretion, and blood pressure. [, , ]

- Nervous system: Studying the involvement of Kir channels in neuronal excitability, synaptic plasticity, and cognitive function. [, , , ]

- Pulmonary veins: Studying the role of Kir channels in the excitability of pulmonary veins. []

Q9: What types of in vitro and in vivo models have been used to study tertiapin-Q?

A9: Various experimental models have been employed to investigate the effects of tertiapin-Q, including:

- Two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant Kir and BK channels []

- Patch-clamp recordings in isolated cardiomyocytes [, ]

- Patch-clamp recordings in cultured DRG neurons [, ]

- Cell culture studies using human embryonic kidney (HEK) 293 cells transfected with Kir channels []

- Studies in anesthetized rabbits examining the role of Kir channels in the hypotensive effect of imidazoline-like drugs []

- Experiments in rats and mice to investigate the role of Kir channels in opioid-induced respiratory depression []

- Rodent models of diabetes to study the impact of tertiapin-Q on renal function [, ]

Q10: What are the limitations of using tertiapin-Q in research?

A11: - Limited subtype selectivity: While tertiapin-Q preferentially targets certain Kir channels, it does not exhibit absolute selectivity. Developing analogs with higher subtype specificity remains an area of active research. - pH sensitivity: Tertiapin-Q's inhibitory effect on ROMK1 is influenced by extracellular pH, primarily due to the histidine residue at position 12. [] This sensitivity can complicate interpretation of results, particularly in systems where pH fluctuates. - Limited information on long-term effects: The majority of studies focus on the acute effects of tertiapin-Q. More research is needed to understand its long-term impact on cellular function and viability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)